3-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic system with a thiazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the bicyclic system through a series of coupling reactions. The final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
3-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic system, thiazole ring, and chlorophenyl group. This unique structure imparts specific properties that make it valuable for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H17ClN2O3S |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
3-[[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H17ClN2O3S/c1-9-16(10-4-6-13(20)7-5-10)21-19(26-9)22-17(23)14-11-2-3-12(8-11)15(14)18(24)25/h2-7,11-12,14-15H,8H2,1H3,(H,24,25)(H,21,22,23) |
InChI Key |
WLZBORNRLWNINM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2C3CC(C2C(=O)O)C=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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